BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Aminopyridazine: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Aminopyridazine

Cat. No.: B1208633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Aminopyridazine (CAS: 5469-70-5), a crucial heterocyclic amine building block in
pharmaceutical and agrochemical research. The following sections detail its mass
spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy
characteristics, offering a foundational dataset for its identification and utilization in complex
synthetic pathways.

Mass Spectrometry (MS)

Mass spectrometry of 3-Aminopyridazine confirms its molecular weight and provides insights
into its fragmentation patterns under electron ionization. The molecular ion is the most
abundant peak, confirming the stability of the heterocyclic ring system.

Table 1: Mass Spectrometry Data for 3-Aminopyridazine
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Mass-to-Charge Ratio
(m/z)

Putative Fragment

Relative Intensity (%)

Assignment

96.0 6.0 [M+H]* (Isotope Peak)
95.0 100.0 [M]* (Molecular lon)
67.0 33.8 [M - N2]* or [CaHsN]*
41.0 47.5 [C2HsN]* or [CsHs]*
39.0 11.2 [C3H3]*

Data sourced from ChemicalBook.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A generalized protocol for obtaining an El-mass spectrum for a compound like 3-

Aminopyridazine is as follows:

Sample Introduction: A dilute solution of 3-Aminopyridazine in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct
insertion probe or following separation by gas chromatography (GC).

lonization: The sample is vaporized, and the gaseous molecules are bombarded with a high-
energy electron beam (typically 70 eV). This process ejects an electron from the molecule,
forming a positively charged molecular ion ([M]*).

Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking
into smaller, characteristic charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates
the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in 3-Aminopyridazine
based on the absorption of infrared radiation at specific wavenumbers. While a specific peak
list is not publicly available, spectra for 3-Aminopyridazine have been recorded and are held
in spectral databases. The key expected absorptions are detailed below.

Table 2: Characteristic IR Absorption Bands for 3-Aminopyridazine

Wavenumber Range (cm~*) Vibration Type Functional Group

3450 - 3300 N-H Asymmetric & Symmetric Primary Amine (-NH-2)
Stretch

3100 - 3000 C-H Aromatic Stretch Pyridazine Ring

1650 - 1580 N-H Scissoring (Bending) Primary Amine (-NHz2)

1600 - 1450 C=C and C=N Ring Stretching Pyridazine Ring

1350 - 1250 C-N Stretch Aromatic Amine

900 - 675 C-H Out-of-Plane Bending Aromatic Ring

Note: These are expected ranges. Actual peak positions can vary based on the sample
preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

 Instrument Preparation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a
diamond or germanium crystal) is used. A background spectrum of the clean, empty ATR
crystal is collected to account for atmospheric and instrumental interferences.

o Sample Application: A small amount of solid, crystalline 3-Aminopyridazine powder is
placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Pressure Application: A pressure arm is lowered onto the sample to ensure firm and uniform
contact between the sample and the ATR crystal.
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o Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000
to 400 cm~1. The evanescent wave from the ATR crystal penetrates a few microns into the
sample, and the absorbed radiation is measured by the detector. Multiple scans (e.g., 16 or
32) are typically co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is subjected to a Fourier transform to generate
the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally verified
NMR data in public databases at the time of this guide's compilation, the following tables
present predicted *H and 3C NMR spectral data. These predictions are based on established
chemical shift models and provide a reliable estimate for spectral interpretation.

Predicted *H NMR Spectrum

Table 3: Predicted *H NMR Data for 3-Aminopyridazine

Predicted Chemical Shift

6 | Multiplicity Assignment
» PPM

~8.5-8.7 Doublet of Doublets (dd) H6

~72-7.4 Doublet of Doublets (dd) H5

~6.8-7.0 Doublet of Doublets (dd) H4

~55-6.5 Broad Singlet -NH:z

Prediction Conditions: In a non-polar solvent like CDCIs. Chemical shifts in polar solvents like
DMSO-ds would be different.

Predicted *C NMR Spectrum

Table 4: Predicted 13C NMR Data for 3-Aminopyridazine
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Predicted Chemical Shift (8, ppm) Assighment
~158 - 162 C3
~145 - 149 Cé
~128 - 132 C5
~115-119 C4

Prediction Conditions: Proton-decoupled spectrum in a standard NMR solvent.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-Aminopyridazine is dissolved in ~0.6-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube. A small amount
of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does
not provide a reference signal.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned to the appropriate frequencies for *H and *3C nuclei, and the magnetic field is "locked"
onto the deuterium signal of the solvent to maintain stability. The sample is then "shimmed"
by adjusting the homogeneity of the magnetic field to achieve optimal spectral resolution.

'H NMR Acquisition: A standard one-dimensional proton NMR experiment is run. A
radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal
is recorded. Key parameters include the spectral width, acquisition time, relaxation delay,
and the number of scans.

13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed. This involves
irradiating the protons while acquiring the carbon signal to collapse C-H coupling, resulting in
a spectrum of single lines for each unique carbon atom. Due to the low natural abundance of
13C, a larger number of scans and a longer acquisition time are typically required compared
to 1H NMR.

Data Processing: The acquired FID is processed using a Fourier transform. The resulting
spectrum is then phased, baseline-corrected, and referenced to the TMS or solvent signal
(0.00 ppm for *H, specific values for 13C depending on the solvent).
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Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the data and the molecular structure.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Spectroscopic Evidence

IR Data:
~3400 cm~1 (N-H)
~1600 cm~1 (C=N, C=C)

NMR Data:
3 Aromatic Protons
-NH2 Protons
4 Unique Carbons

MS Data:
m/z = 95 [M]*+

Confirms Molecular Formula
(CaHsNs)

Identifies -NH2 and
Aromatic Ring

3-Aminopyridazine Structure
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« To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminopyridazine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1208633#spectroscopic-data-of-3-aminopyridazine-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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